molecular formula C18H16N2O5S2 B11697677 2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

Cat. No.: B11697677
M. Wt: 404.5 g/mol
InChI Key: DZKFMNCMVVFKFB-OWBHPGMISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid typically involves the reaction of 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid esters with 1,2-diamines . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with fewer double bonds or carbonyl groups.

Scientific Research Applications

2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The indole and thiazolidine moieties are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar compounds to 2-[(5Z)-5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid include other indole and thiazolidine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties. Some examples include:

These compounds highlight the diversity within this class of molecules and their potential for various applications.

Properties

Molecular Formula

C18H16N2O5S2

Molecular Weight

404.5 g/mol

IUPAC Name

2-[(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

InChI

InChI=1S/C18H16N2O5S2/c1-8(2)13(17(24)25)20-16(23)14(27-18(20)26)12-10-6-4-5-7-11(10)19(9(3)21)15(12)22/h4-8,13H,1-3H3,(H,24,25)/b14-12-

InChI Key

DZKFMNCMVVFKFB-OWBHPGMISA-N

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)C(=O)C)/SC1=S

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)C(=O)C)SC1=S

Origin of Product

United States

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